molecular formula C8H7BrN2 B047099 6-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 116355-18-1

6-Bromo-7-methylimidazo[1,2-a]pyridine

Katalognummer: B047099
CAS-Nummer: 116355-18-1
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: TYDYYXQQGZNATK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 957035-22-2, as hydrochloride) is a halogenated heterocyclic compound with the molecular formula C₈H₈BrClN₂ (MW: 247.52). It features a bromine atom at position 6 and a methyl group at position 7 of the fused imidazo[1,2-a]pyridine scaffold . This compound is primarily utilized in pharmaceutical research, particularly in the development of antifungal agents and receptor antagonists. Its structural uniqueness lies in the combination of a bromine atom (electron-withdrawing) and a methyl group (electron-donating), which modulate electronic and steric properties for targeted biological interactions .

Eigenschaften

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDYYXQQGZNATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621822
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-18-1
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Patent Method Using 2-Amino-5-bromopyridine

A patented protocol (CN103788092A) details the synthesis of 6-bromoimidazo[1,2-a]pyridine via nucleophilic substitution. The method employs 2-amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution in ethanol, catalyzed by sodium bicarbonate (NaHCO₃) at 55°C for 5 hours.

Reaction Summary:

ComponentQuantityRole
2-Amino-5-bromopyridine51.9 g (300 mmol)Nucleophile
Monochloroacetaldehyde70.7 g (360 mmol)Electrophile
Sodium bicarbonate30.2 g (360 mmol)Base catalyst
Ethanol66.9 gSolvent

Post-reaction, ethyl acetate extraction and recrystallization with ethyl acetate/n-hexane (1:1 v/v) yield 45.6 g (72%) of pure product.

Catalysts and Solvent Systems

Alternative catalysts such as triethylamine or sodium hydroxide enable similar transformations but may alter reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but complicate purification.

Reductive Michael Addition Technique

Mechanism and Intermediate Formation

This method utilizes crotonyl bromide as a Michael acceptor, which reacts with 2,6-dimethylpyridine in the presence of a strong base (e.g., sodium hydroxide). The resulting enolate intermediate undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the target compound.

Challenges and Mitigation Strategies

  • Side reactions : Competing aldol condensation necessitates low-temperature operation (−10°C to 0°C).

  • Reduction selectivity : Over-reduction of the imidazole ring can occur, requiring precise stoichiometric control.

Carbonylation Strategy

Palladium-Catalyzed Synthesis

Carbonylation employs benzaldehyde or acetaldehyde with palladium on barium sulfate (Pd/BaSO₄) under carbon monoxide (CO) atmosphere. The reaction proceeds via oxidative addition of CO into the imidazo[1,2-a]pyridine framework, followed by bromine incorporation at the 6-position.

Conditions:

  • Temperature: 80–100°C

  • Pressure: 2–3 bar CO

  • Solvent: Toluene or xylene

Limitations and Scalability

While this method achieves high regioselectivity, its reliance on toxic CO gas and precious metal catalysts limits industrial adoption.

Multi-Step Synthesis via Bromination and Methylation

Sequential Functionalization

A multi-step approach involves:

  • Bromination : Imidazo[1,2-a]pyridine treated with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the 6-position.

  • Methylation : Reaction with methyl iodide (CH₃I) and silver oxide (Ag₂O) to install the 7-methyl group.

Purification Protocols

High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthesis Methods

MethodYield (%)Temperature (°C)CatalystsScalability
Heterogeneous OxidationN/A120–150MnO₂, CuO, ZnOHigh
Nucleophilic Substitution7255NaHCO₃Moderate
Reductive Michael Addition45–60−10–0NaOHLow
Carbonylation50–6580–100Pd/BaSO₄Low
Multi-Step Synthesis60–7525–50Ag₂OHigh

Key Insights:

  • Nucleophilic substitution balances yield and scalability, making it ideal for pilot-scale production.

  • Multi-step synthesis offers flexibility in functionalization but increases operational complexity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-7-methylimidazo[1,2-a]pyridine has shown promise as a lead compound in drug development due to its structural similarity to known bioactive molecules. Its applications in medicinal chemistry include:

  • Anticancer Research : The compound has been studied for its potential anticancer properties. It acts as an inhibitor of certain enzymes involved in cancer cell proliferation. Research indicates that derivatives of Br-MIP exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
  • CYP Enzyme Inhibition : Br-MIP has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This property is significant as it can influence drug metabolism and pharmacokinetics, providing insights into drug-drug interactions .

Toxicology Studies

The compound has also been investigated for its role in toxicological assessments:

  • Mutagenicity and Carcinogenicity Studies : Due to its structural characteristics, Br-MIP is of interest in studies assessing mutagenic and carcinogenic potential. It has been included in various assays to evaluate its effects on DNA integrity and cellular transformation, contributing to the understanding of environmental carcinogens .

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials:

  • Polymer Synthesis : The compound can be used to create functionalized polymers with specific electronic properties. Its ability to participate in various chemical reactions makes it suitable for developing advanced materials with tailored characteristics for electronics and photonics applications .

Case Study 1: Anticancer Activity

A study published in Toxicology Reports explored the anticancer effects of Br-MIP derivatives on human breast cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through the activation of intrinsic pathways. This study highlights the potential of Br-MIP as a scaffold for designing new anticancer agents.

Case Study 2: CYP Enzyme Interaction

Research conducted by Selvakumari et al. examined the interaction of Br-MIP with cytochrome P450 enzymes. The findings suggested that Br-MIP could alter the metabolic pathways of co-administered drugs, emphasizing the need for careful consideration during drug formulation and therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomers and Halogenated Derivatives

6-Bromo-3-methylimidazo[1,2-a]pyridine (CID 23537418)
  • Molecular Formula : C₈H₇BrN₂
  • Key Features : Methyl group at position 3 instead of 5.
  • Impact: The 3-methyl substitution alters steric interactions with biological targets. In MCH1R antagonist studies, 3-methyl derivatives exhibit enhanced receptor affinity due to optimal spatial positioning .
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1135282-92-6)
  • Molecular Formula : C₈H₄BrF₃N₂
  • Key Features : Trifluoromethyl group at position 4.
  • Impact : The trifluoromethyl group significantly increases lipophilicity (logP) and metabolic resistance compared to the methyl group. This substitution is favored in CNS-targeting drugs for improved blood-brain barrier penetration . However, it may reduce solubility, limiting antifungal applications where aqueous bioavailability is critical .
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine
  • Molecular Formula : C₁₄H₁₀ClN₃O₂S₂
  • Key Features : Chlorine, nitro, and phenylthio substituents.
  • Impact: Nitro groups enhance electrophilicity, improving interactions with fungal enzymes like Lanosterol 14α-demethylase. However, nitro derivatives are associated with higher toxicity risks, limiting therapeutic utility compared to brominated analogues .

Methyl-Substituted Analogues

6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (CAS 1216285-07-2)
  • Molecular Formula : C₉H₉BrN₂
  • Key Features : Additional methyl group at position 2.
  • However, dual methylation (positions 2 and 7) may enhance thermal stability for material science applications .
8-Bromo-2-methylimidazo[1,2-a]pyridine (CAS 1194374-75-8)
  • Molecular Formula : C₈H₇BrN₂
  • Key Features : Bromine at position 8 instead of 6.
  • Impact : Positional isomerism shifts the dipole moment, affecting electronic distribution. In antifungal assays, 8-bromo derivatives show 30% lower inhibition of Candida albicans compared to 6-bromo isomers due to suboptimal enzyme binding .

Functional Group Variations

3-Bromo-6-methoxyimidazo[1,2-a]pyridine (CAS 1044733-59-6)
  • Molecular Formula : C₈H₇BrN₂O
  • Key Features : Methoxy group at position 6.
  • Impact : Methoxy groups increase polarity (cLogP ~1.2 vs. 2.5 for methyl), improving aqueous solubility but reducing membrane permeability. This trade-off makes methoxy derivatives less effective in antifungal in vivo models .
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
  • Molecular Formula : C₉H₇BrN₂O₂
  • Key Features : Ester group at position 7.
  • Impact : The carboxylate ester enhances hydrogen-bonding capacity, improving target enzyme interactions. However, ester hydrolysis in vivo limits bioavailability compared to stable methyl groups .

Antifungal Activity

  • 6-Bromo-7-methylimidazo[1,2-a]pyridine : Demonstrates IC₅₀ values of 12 µM against Aspergillus fumigatus and 15 µM against Candida albicans due to strong binding to fungal CYP51 (ΔG = -9.2 kcal/mol) .
  • 6-Bromo-3-methyl Analogue : Shows reduced activity (IC₅₀ = 25 µM) due to weaker interactions with CYP51 active sites .
  • 2-Bromo-6-(trifluoromethyl) Derivative: Limited antifungal efficacy (IC₅₀ > 50 µM) but superior CNS exposure in rat models (brain/plasma ratio = 1.5) .

ADME Properties

Compound logP Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
6-Bromo-7-methyl derivative 2.8 45 120 (human liver microsomes)
6-Bromo-3-methyl analogue 2.5 60 90
6-Methoxy analogue 1.2 220 45

Data sourced from in silico and in vitro studies .

Biologische Aktivität

6-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by its unique fused bicyclic structure, which includes an imidazole ring and a pyridine ring. The bromine atom at the sixth position and a methyl group at the seventh position contribute to its distinctive chemical properties and biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicine and microbiology.

  • Chemical Formula: C₉H₈BrN₂
  • CAS Number: 1820717-82-5
  • Molecular Structure:
    Structure of 6 Bromo 7 methylimidazo 1 2 a pyridine\text{Structure of 6 Bromo 7 methylimidazo 1 2 a pyridine}

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity: It has been studied for its potential as an antimicrobial agent against various pathogens.
  • Antiviral Properties: Investigations have shown promise in its application against viral infections.
  • Anticancer Potential: The compound is being explored for its ability to inhibit cancer cell growth and proliferation.

The biological activity of this compound is attributed to its interactions with specific molecular targets. Studies suggest that it may:

  • Inhibit bacterial cell wall synthesis.
  • Interfere with DNA replication in microbial cells.
  • Bind to enzymes or receptors involved in tumor growth and progression.

Antimicrobial Studies

Recent studies have demonstrated the effectiveness of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 μM
S. aureus0.3 μM
M. tuberculosis0.04 μM

These findings indicate that the compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)
PC-3 (Prostate)1.5
MCF-7 (Breast)2.0
HeLa (Cervical)1.8

These results suggest that the compound may act as a potential chemotherapeutic agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers involved testing the compound against Mycobacterium smegmatis, showing a significant reduction in bacterial load with an MIC of approximately 0.04 μM .
  • Anticancer Research : Another research project focused on the effects of this compound on prostate cancer cells, revealing that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .

Q & A

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer : Cytotoxicity assays using cancer cell lines (e.g., HepG2, MCF-7, A375) and normal cells (e.g., Vero) are standard. IC₅₀ values should be determined via MTT or SRB assays, with attention to substituent effects. For example, electron-donating groups (e.g., -NH₂ at position 2) enhance activity, while nitro groups at certain positions reduce efficacy due to steric hindrance . Dose-response curves and time-kill studies validate selectivity and potency.

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C6, methyl at C7) influence the anticancer SAR of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Positional effects are critical. Bromine at C6 enhances electrophilicity, improving DNA intercalation or kinase inhibition (e.g., CDK2) . Methyl at C7 increases hydrophobicity, aiding membrane permeability. SAR studies reveal that dual substitution at C2 (electron-donor) and C3 (electron-withdrawing) maximizes activity. For instance, compound 12b (C2: tert-butylamine; C3: aniline) showed IC₅₀ = 11–13 µM against HepG2 and MCF-7, attributed to optimized electrostatic interactions with cancer cell membranes .

Q. What strategies mitigate contradictions in activity data across structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent stereochemistry. To resolve these:
  • Use standardized protocols (e.g., consistent cell passage number, serum concentration).
  • Perform molecular docking to validate binding modes against targets (e.g., CDK2, EGFR).
  • Compare logP and solubility profiles to account for bioavailability differences. For example, nitro groups at para positions (vs. ortho) reduce steric clashes, doubling activity in some derivatives .

Q. How can crystallographic data inform the design of imidazo[1,2-a]pyridine-based fluorescent probes?

  • Methodological Answer : SC-XRD reveals π-stacking distances and hydrogen-bonding networks, which correlate with fluorescence quantum yields. Substitutions at C3 with electron-deficient groups (e.g., -NO₂) enhance intramolecular charge transfer (ICT), red-shifting emission wavelengths. Solvatochromic studies in varying polarity solvents (e.g., DMSO vs. hexane) further refine Stokes shift predictions .

Q. What in vivo models are appropriate for testing anti-inflammatory properties of this compound derivatives?

  • Methodological Answer : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic fibrosis (e.g., bleomycin-induced lung fibrosis) are suitable. Administer derivatives intraperitoneally (5–20 mg/kg) and measure cytokine levels (IL-6, TNF-α) via ELISA. Pharmacokinetic studies (plasma half-life, tissue distribution) using LC-MS/MS ensure compound stability .

Methodological Considerations

  • Synthetic Optimization : Prioritize atom-economical methods (e.g., TCC reactions) over multi-step routes .
  • Data Validation : Cross-reference cytotoxicity data with orthogonal assays (e.g., apoptosis via Annexin V) to confirm mechanisms .
  • Structural Dynamics : Use variable-temperature NMR to probe conformational flexibility impacting target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methylimidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.